2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate
Description
2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylic Acid tert-Butyl Ester Oxalate is a spirocyclic compound featuring a unique bicyclic structure with a 6-membered azaspiro ring system (spiro[3.4]octane) and a tert-butyl ester group. Its synthesis typically involves multi-step organic reactions, including spirocyclization and esterification, as inferred from analogous methodologies in spiro compound synthesis . The compound is cataloged under CAS number 1239319-94-8 with 97% purity and MFCD17016203 .
Properties
Molecular Formula |
C14H24N2O6 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(13)7-12;3-1(4)2(5)6/h9H,4-8,13H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
KVNBOUMTGPNUPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate typically involves the reaction of 2-amino-6-azaspiro[3.4]octane-6-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylicacidtert-Butylester Oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological molecules, contributing to its effectiveness in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 2-Amino-6-Aza-Spiro[3.4]Octane-6-Carboxylic Acid tert-Butyl Ester Oxalate are best contextualized against analogous spirocyclic compounds (Table 1). Key differentiators include spiro ring size, substituent positioning, and functional group variations.
Table 1: Structural and Physicochemical Comparison of Selected Spirocyclic Compounds
Key Observations:
Spiro Ring Size and Rigidity: The target compound’s [3.4]octane system balances ring strain and conformational flexibility compared to smaller ([3.3]heptane) or larger ([3.5]nonane) systems. This may influence binding affinity in biological targets .
The tert-butyl ester at the 6-position (target) vs. 2- or 7-positions (analogs) may modulate steric hindrance during coupling reactions .
Synthetic Utility :
- The oxalate counterion in the target compound is absent in listed analogs, suggesting tailored solubility for specific reaction conditions or formulations.
- Purity levels (95–97%) across analogs indicate comparable synthetic feasibility, though yields may vary with spiro system complexity .
Biological Activity
2-Amino-6-aza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester oxalate (CAS Number: 1239319-94-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Amino-6-aza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester oxalate is , with a molecular weight of approximately 226.318 g/mol. The compound features a unique spirocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.318 g/mol |
| CAS Number | 1239319-94-8 |
| Purity | 97.0% |
Pharmacological Effects
- Neuroprotective Activity : Some studies suggest that spirocyclic compounds can provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.
- Anti-inflammatory Properties : The presence of the amino group in the structure may enhance anti-inflammatory activity, potentially beneficial in conditions like arthritis or inflammatory bowel disease.
- Antimicrobial Activity : Preliminary studies on related compounds indicate potential antimicrobial properties, which could be explored further for developing new antibiotics.
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of spirocyclic compounds in models of Parkinson's disease. Results indicated that these compounds could reduce neuronal cell death and improve motor function in animal models by modulating dopaminergic signaling pathways.
Inflammation Modulation
Another study examined the anti-inflammatory effects of similar compounds in a murine model of colitis. The results demonstrated a significant reduction in inflammatory markers, suggesting that 2-Amino-6-aza-spiro[3.4]octane derivatives may help manage inflammatory conditions.
Implications for Therapeutic Applications
Given its potential biological activities, 2-Amino-6-aza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester oxalate could serve as a lead compound for drug development targeting:
- Neurological Disorders : As a candidate for treating conditions like depression and Parkinson's disease.
- Inflammatory Diseases : For developing anti-inflammatory agents.
- Infectious Diseases : As a basis for new antimicrobial therapies.
Q & A
Q. What strategies resolve contradictions between spectroscopic and elemental analysis data for spirocyclic compounds?
- Methodological Answer : Contradictions often arise from residual solvents or non-stoichiometric hydration. Address this by: (i) Repeating elemental analysis under anhydrous conditions. (ii) Using high-resolution mass spectrometry (HRMS) to verify molecular ions. (iii) Cross-validating with ¹H/¹³C NMR integration ratios for proton environments .
Q. How can computational methods enhance the design of spirocyclic derivatives for targeted applications?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Molecular docking studies guide functionalization for bioactivity by simulating interactions with protein targets (e.g., enzymes in spirocyclic drug candidates). Pair computational results with experimental UV-Vis and fluorescence data to refine models .
Q. What experimental design principles minimize systematic errors in stability studies of oxalate salts?
- Methodological Answer : (i) Control variables : Use standardized buffers (pH 4–8) and temperatures (25°C, 40°C) to assess hydrolysis. (ii) Replicate sampling : Triplicate measurements at each timepoint reduce random error. (iii) Calibration : Validate HPLC/UV detectors with certified reference materials (e.g., NIST-traceable standards) .
Q. How are mechanistic pathways elucidated for spiro ring-opening reactions in acidic/basic conditions?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in ester groups) tracks bond cleavage sites via mass spectrometry. Kinetic studies under varying pH and temperature identify rate-determining steps. For example, tert-butyl ester hydrolysis in acidic conditions follows a two-step mechanism: protonation of the carbonyl oxygen followed by nucleophilic attack by water .
Data Contradiction Analysis
Q. How should researchers address discrepancies in melting points reported across studies for spirocyclic oxalates?
- Methodological Answer : Variability may stem from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorph transitions. Compare XRD patterns with literature data. If impurities are suspected, purify via preparative HPLC and re-measure under controlled heating rates (1–2°C/min) .
Q. What statistical approaches are recommended for reconciling conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Use multivariate analysis (e.g., PCA) to identify outliers driven by experimental variables (e.g., cell line viability assays vs. enzymatic inhibition). Apply Bayesian statistics to weight data quality (e.g., high-throughput vs. low-replicate studies). Validate findings with orthogonal assays (e.g., SPR for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
